
1H-Indole-3-carbonitrile, 1,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-carbonitrile, 1,5-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
The synthesis of indole derivatives, including 1H-Indole-3-carbonitrile, 1,5-dimethyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole core . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For example, using methanesulfonic acid under reflux conditions in methanol can yield high-purity indole derivatives .
化学反応の分析
1H-Indole-3-carbonitrile, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Major products formed from these reactions include substituted indoles, which can have enhanced biological activities or different chemical properties.
科学的研究の応用
1H-Indole-3-carbonitrile, 1,5-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various biologically active compounds.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Indole-3-carbonitrile, 1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase 3β (GSK-3) or inosine monophosphate dehydrogenase (IMPDH), leading to various biological effects . The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and resulting in therapeutic outcomes.
類似化合物との比較
1H-Indole-3-carbonitrile, 1,5-dimethyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used in the synthesis of biologically active molecules.
5-Cyanoindole: Known for its applications in medicinal chemistry.
The uniqueness of 1H-Indole-3-carbonitrile, 1,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
1,5-dimethylindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-3-4-11-10(5-8)9(6-12)7-13(11)2/h3-5,7H,1-2H3 |
InChIキー |
HPMXXIBWBXJRDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C=C2C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
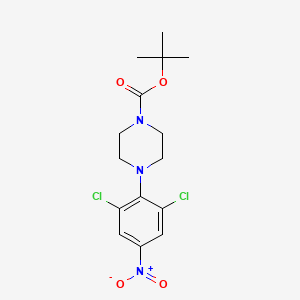
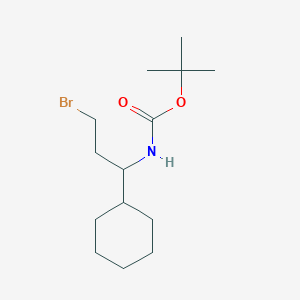

![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
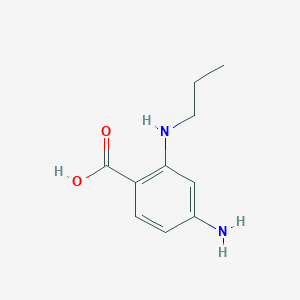
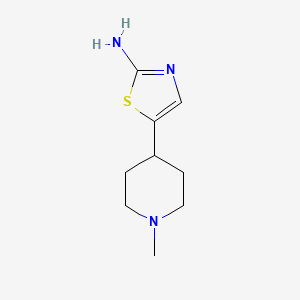
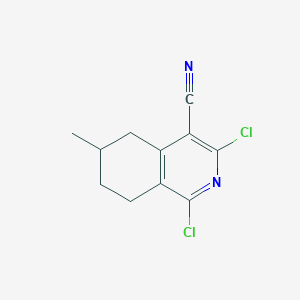
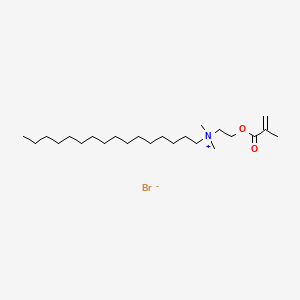

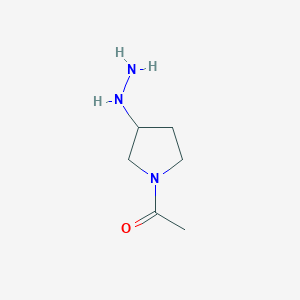
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
